Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether

Catalog No.
S564388
CAS No.
58109-34-5
M.F
C4H2F6O
M. Wt
180.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl...

CAS Number

58109-34-5

Product Name

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether

IUPAC Name

1,1,3,3,3-pentafluoro-2-(fluoromethoxy)prop-1-ene

Molecular Formula

C4H2F6O

Molecular Weight

180.05 g/mol

InChI

InChI=1S/C4H2F6O/c5-1-11-2(3(6)7)4(8,9)10/h1H2

InChI Key

VMCHRPIQINOPJR-UHFFFAOYSA-N

SMILES

C(OC(=C(F)F)C(F)(F)F)F

Synonyms

1,1,3,3,3-pentafluoro-2-(fluoromethoxy)-1-propene, Compound A (fluoroether), FDTVE, FDVE-2,2, fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether, pentafluoroisopropenyl fluoromethyl ether

Canonical SMILES

C(OC(=C(F)F)C(F)(F)F)F

Sevoflurane Degradation Product:

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether (FDVE), also known as "compound A," is a breakdown product of the inhalational anesthetic sevoflurane []. During anesthesia procedures, sevoflurane is exposed to heat and light within the anesthesia machine, leading to its degradation and the formation of FDVE [].

Potential Nephrotoxicity:

Studies in rats have shown that FDVE can be toxic to the kidneys, a condition known as nephrotoxicity [, ]. The exact mechanisms of this toxicity are still being investigated, but research suggests that FDVE may undergo bioactivation within the kidneys, leading to cell damage [].

Metabolism:

Research has shown that FDVE undergoes metabolism in both rats and humans []. This process involves the conjugation of FDVE with glutathione, a molecule involved in detoxification within the body. The resulting conjugates are then further metabolized and excreted in the urine [].

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether, commonly referred to as FDVE, is a fluorinated organic compound with the molecular formula C4H2F6O. It is characterized by its unique structure, which includes a vinyl ether functional group and multiple fluorine atoms. This compound is primarily known for its formation as a degradation product of the volatile anesthetic sevoflurane, which is widely used in medical settings for induction and maintenance of general anesthesia .

Typical of vinyl ethers and fluorinated compounds. These include:

  • Nucleophilic Substitution Reactions: The presence of the vinyl ether group allows for nucleophilic attack, leading to potential substitution reactions.
  • Elimination Reactions: Under certain conditions, FDVE can undergo elimination reactions to form other products.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, hydrolysis can occur, which may lead to the breakdown of the compound into simpler entities.

These reactions are significant in understanding its behavior in biological systems and potential applications in synthetic chemistry.

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether exhibits notable biological activity, particularly as a nephrotoxin in rat models. Studies have shown that it can induce cytotoxic effects on renal cells, leading to cellular damage and dysfunction . The compound's toxicity is attributed to its reactive nature and the formation of harmful metabolites during its metabolism.

The synthesis of fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether typically involves the following methods:

  • Degradation of Sevoflurane: The primary method of obtaining FDVE is through the degradation of sevoflurane under specific conditions found in anesthesia machines. This process involves metabolic pathways that convert sevoflurane into FDVE as a byproduct .
  • Chemical Synthesis: Laboratory synthesis may also be achieved through various organic reactions involving fluorinated reagents and vinyl ethers, although specific methods are less documented compared to its degradation pathway.

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether has several applications:

  • Research in Toxicology: Due to its nephrotoxic properties, FDVE is studied extensively in toxicology to understand its mechanisms of action and effects on renal function.
  • Synthetic Chemistry: Its unique structure makes it a valuable intermediate in synthesizing other fluorinated compounds or materials with specific chemical properties.

Research has highlighted the interactions of fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether with various biological systems. For instance:

  • Metabolism Studies: Investigations into how this compound is metabolized in vivo have revealed pathways that lead to nephrotoxicity. These studies often focus on how FDVE interacts with enzymes involved in drug metabolism .
  • Cellular Studies: In vitro studies using human proximal tubular cell lines have demonstrated the cytotoxic effects of FDVE and its conjugates, providing insight into its potential mechanisms of toxicity .

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether shares structural similarities with several other fluorinated compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
SevofluraneC4H3F7OVolatile anesthetic; precursor to FDVE
Trifluoroacetic acidC2HF3O2Strong acid; used in organic synthesis
Perfluoropropylene oxideC3F6OHigh stability; used as a solvent
HexafluoroisopropanolC3H3F6OSolvent with unique properties for

XLogP3

2.2

UNII

D4ONY53P0N

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

MeSH Pharmacological Classification

Anesthetics, Inhalation

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Dates

Modify: 2023-08-15

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